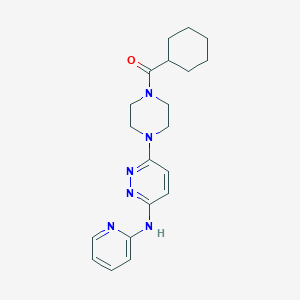
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Kinase Inhibition
The compound 2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, by its structural resemblance to known intermediates, could be involved in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. For instance, similar compounds have been described as key intermediates in the synthesis of drugs like EKB-569 or neratinib, which are dual irreversible inhibitors targeting EGFR and EGFR-2 protein tyrosine kinases, highlighting their potential role in anticancer drug development (Jiang et al., 2011).
Structural Aspects for Drug Design
The structural analysis of related quinoline derivatives has provided insights into their interactions with mineral acids, leading to the formation of gels or crystalline solids, depending on the nature of the acid. Such studies are crucial for understanding the physicochemical properties of these compounds, which can aid in the design of new drugs with improved solubility and bioavailability (Karmakar et al., 2007).
Antitumor and Pharmacological Activities
Research on structurally similar quinoline derivatives has demonstrated their potential pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties. This suggests that this compound could be explored for similar biological activities, providing a basis for the development of new therapeutic agents (Rajveer et al., 2010).
Chemical Synthesis and Improvement
The synthesis and improvement of chemical processes involving quinoline derivatives are of significant interest for increasing yields and purity of such compounds. Efficient synthetic routes and practical methodologies have been developed for related compounds, which could be applicable to the optimization of the synthesis of this compound, enhancing its availability for further research and development (Wenpeng et al., 2014).
Potential as Antioxidants
The exploration of quinoline derivatives for their antioxidant properties is another area of interest. Compounds like ethoxyquin have been studied extensively for their ability to protect against lipid peroxidation, suggesting that similar compounds, including this compound, could also possess antioxidant properties, which might be beneficial in various industrial and pharmaceutical applications (Blaszczyk et al., 2013).
Propriétés
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-11-14-24-23(15-21)27(31)25(35(32,33)22-12-7-19(3)8-13-22)16-29(24)17-26(30)28-20-9-5-18(2)6-10-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLASISVPARCOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
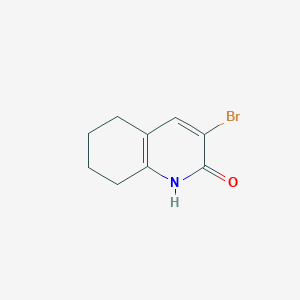
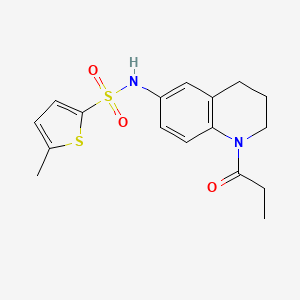
![N-(2,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2716135.png)
![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2716136.png)
![3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716138.png)
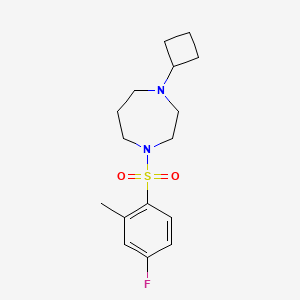
![3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine](/img/structure/B2716140.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2716141.png)
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2716145.png)

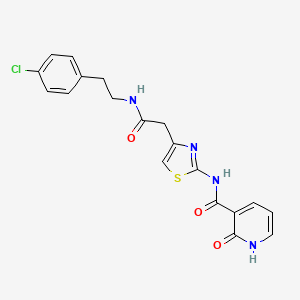
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)
